molecular formula C13H13BrN2O2 B1303322 ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate CAS No. 959578-19-9

ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1303322
CAS No.: 959578-19-9
M. Wt: 309.16 g/mol
InChI Key: VWWHZUAFUZATJM-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a bromine atom at the 5-position, a 4-methylphenyl group at the 1-position, and an ethyl ester group at the 4-position of the pyrazole ring

Biochemical Analysis

Biochemical Properties

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, this compound can bind to proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By affecting the phosphorylation status of key proteins in the MAPK pathway, this compound can alter cellular responses to growth factors and other external signals. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism, cell cycle regulation, and stress responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions with biomolecules. One of the primary mechanisms is the binding of this compound to the active site of enzymes, leading to either inhibition or activation of enzymatic activity . For example, the interaction with cytochrome P450 can result in the formation of a stable enzyme-substrate complex, thereby preventing the metabolism of other substrates. Additionally, this compound can interact with DNA-binding proteins, influencing gene expression by modulating the binding of transcription factors to promoter regions . This compound may also affect the post-translational modification of proteins, such as phosphorylation and ubiquitination, thereby altering their stability and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of degradation products . Long-term exposure to this compound has been shown to affect cellular function, with potential impacts on cell viability, proliferation, and differentiation. In vitro studies have demonstrated that prolonged treatment with this compound can lead to changes in gene expression and metabolic activity, highlighting the importance of considering temporal effects in experimental design.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are often dose-dependent and may be associated with the accumulation of the compound or its metabolites in specific tissues. Threshold effects have been observed in studies where a certain dosage level must be reached before significant biological effects are observed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl 2-bromoacetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be employed to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles, depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

    Ester Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Comparison with Similar Compounds

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-chloro-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a 4-methylphenyl group.

    Ethyl 5-bromo-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a 4-methoxyphenyl group instead of a 4-methylphenyl group.

These compounds share structural similarities but may exhibit different chemical and biological properties due to the variations in substituents.

Properties

IUPAC Name

ethyl 5-bromo-1-(4-methylphenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWHZUAFUZATJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377228
Record name Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959578-19-9
Record name Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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